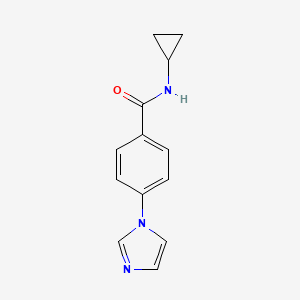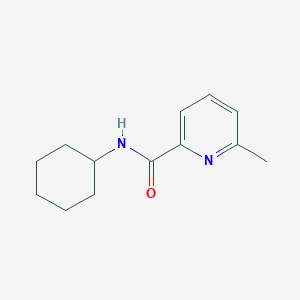![molecular formula C15H15F3N4O2S B7538189 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7538189.png)
2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess several biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves the inhibition of specific enzymes such as PDE5 and MAO. The compound binds to the active site of these enzymes, preventing their normal function and leading to the desired physiological effects.
Biochemical and Physiological Effects:
2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has been shown to possess several biochemical and physiological effects. Inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), which in turn leads to vasodilation and increased blood flow. This effect is useful in the treatment of erectile dysfunction. Inhibition of MAO leads to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, appetite, and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine in lab experiments include its relatively simple synthesis method, its ability to inhibit specific enzymes, and its potential applications in the development of new drugs. However, the compound's limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research and development of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine. One possible direction is the exploration of its potential as a treatment for neurological disorders such as depression and Parkinson's disease. Another direction is the development of new drugs based on the compound's structure and mechanism of action. Further research is also needed to fully understand the compound's potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves the reaction of 4-(trifluoromethyl)pyrimidine-2(1H)-one with benzenesulfonyl chloride and piperazine in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or acetonitrile and is typically carried out under reflux conditions for several hours. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has shown potential applications in the field of medicinal chemistry. Several studies have investigated the compound's ability to inhibit the activity of various enzymes such as phosphodiesterase 5 (PDE5) and monoamine oxidase (MAO). Inhibition of PDE5 has been shown to be effective in the treatment of erectile dysfunction, while inhibition of MAO has been linked to the treatment of depression and other neurological disorders.
Propriétés
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2S/c16-15(17,18)13-6-7-19-14(20-13)21-8-10-22(11-9-21)25(23,24)12-4-2-1-3-5-12/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTWGTLHYBBOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7538112.png)
![N-[2-[(5-cyanopyridin-2-yl)amino]ethyl]-3-fluoro-4-methylbenzamide](/img/structure/B7538118.png)
![N-methyl-N-[2-(3-methylphenoxy)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7538126.png)
![2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7538148.png)

![1-Methyl-3-[2-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7538156.png)
![1-[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7538157.png)
![2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7538169.png)



![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B7538195.png)
